molecular formula C14H15N B1590401 3,5-dimethyl-N-phenylaniline CAS No. 51786-49-3

3,5-dimethyl-N-phenylaniline

Cat. No. B1590401
CAS RN: 51786-49-3
M. Wt: 197.27 g/mol
InChI Key: TZYVCXHUVQKNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-phenylaniline is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-N-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51786-49-3

Product Name

3,5-dimethyl-N-phenylaniline

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

3,5-dimethyl-N-phenylaniline

InChI

InChI=1S/C14H15N/c1-11-8-12(2)10-14(9-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3

InChI Key

TZYVCXHUVQKNIK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9.6 g (58.8 mmole) of N-acetyl-3,5-dimethylaniline, 8.13 g (58.8 mmole) of potassium carbonate (dried at 155° C. under vacuum), 23 g (147 mmole) of bromobenzene (dried over molecular sieves), and 1.12 g (5.9 mmole) of cuprous iodide was heated in a 175° C. oil bath under a reflux condenser under nitrogen for 18 hours. The mixture was cooled to room temperature and triturated with 1 liter of benzene. The solution was concentrated in vacuo. The residue was treated with 60 mL of EtOH and 7.76 g (118 mmole) of Potassium hydroxide and the resulting mixture was heated to reflux for two hours. The mixture was cooled and the solvent removed in vacuo. The residue was taken up in 150 mL of hexanes and 20 mL of EtOAc and the resulting solution was washed with 2×100 mL of 2N-aqueous HCl and 60 mL of water. The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo. The residue was Purified by flash chromatography on 210 g of silica gel with 2 liters of 3:1 hexanes CH2Cl2 to give 5.5 g (47%) of a light red oil.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
8.13 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
7.76 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
47%

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